

# structure-activity relationship (SAR) studies of 3-Chloropyridazine-4-carboxylic acid derivatives

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## Compound of Interest

Compound Name: 3-Chloropyridazine-4-carboxylic acid

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## The 3-Chloropyridazine-4-carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

A Comparative Guide to Structure-Activity Relationships

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a wide array of biologically active compounds.<sup>[1][2]</sup> Within this class, derivatives of **3-chloropyridazine-4-carboxylic acid** represent a particularly versatile scaffold. The presence of a carboxylic acid at the 4-position provides a convenient handle for derivatization into esters, amides, and other functional groups, while the chlorine atom at the 3-position can serve as a key recognition element for target binding or as a reactive site for further chemical modification. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-chloropyridazine-4-carboxylic acid** derivatives across different therapeutic areas, offering insights into the rational design of potent and selective modulators of biological function.

## Antiviral Activity: Targeting SARS-CoV-2 3CL Protease

The COVID-19 pandemic spurred intensive research into novel antiviral agents, with the SARS-CoV-2 3CL protease (3CLpro) emerging as a prime therapeutic target. A study on indole

chloropyridinyl ester derivatives as 3CLpro inhibitors, while utilizing a 5-chloropyridin-3-ol scaffold, provides valuable SAR insights that can be extrapolated to the **3-chloropyridazine-4-carboxylic acid** core.[\[1\]](#) The key takeaway from this research is the critical role of the ester linkage and the nature of the substituent on the indole ring in dictating inhibitory potency.

#### Key SAR Observations:

- Esterification is crucial: The conversion of the carboxylic acid to an ester is essential for activity, enabling the formation of a covalent bond with the catalytic Cys145 residue of the 3CLpro active site.[\[1\]](#)
- Indole substitution pattern matters: The position of the carboxylic acid on the indole ring significantly impacts inhibitory activity.[\[1\]](#) For instance, substitution at the 4-position of the indole ring led to a reduction in enzyme inhibitory activity.[\[1\]](#)
- Electronic effects of substituents: The introduction of an electron-withdrawing nitro sulfonamide group on the indole nitrogen enhanced SARS-CoV-2 3CLpro inhibitory activity.[\[1\]](#)

#### Experimental Protocol: Synthesis of Indole Chloropyridinyl Ester Derivatives

A general procedure for the synthesis of these ester derivatives involves the esterification of the corresponding indole carboxylic acids with 5-chloro-3-pyridinol.[\[1\]](#)

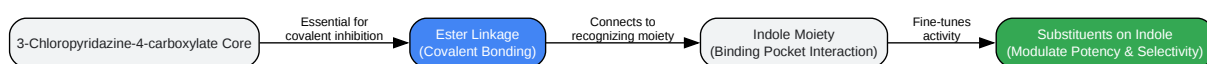
- Reactant Preparation: Dissolve the indole carboxylic acid (1 equivalent), 5-chloro-3-pyridinol (1 equivalent), and 4-dimethylaminopyridine (DMAP, 0.2 equivalents) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) to the solution at room temperature.
- Reaction: Stir the reaction mixture at 23°C for 12 hours.
- Purification: Purify the resulting ester by silica gel chromatography to yield the final product.[\[1\]](#)

#### Comparative Data:

Compound	Indole Substitution	SARS-CoV-2 3CLpro IC50 (nM)	Antiviral EC50 (μM)
7a	4-carboxy	405	>10
7b	4-carboxy, 1-(3-nitrobenzenesulfonyl)	185	8
7c	4-carboxy (ester at indole-4)	>1000	8

Data sourced from[1]

#### Logical Relationship of SAR in 3CLpro Inhibition



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Caption: SAR for 3CLpro inhibitors based on a related scaffold.

## Antimicrobial Activity: Combating Drug-Resistant Bacteria

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyrazine carboxamides, structurally similar to pyridazine carboxamides, have shown promise as antimycobacterial agents.[3] A study on 3-chloropyrazine-2-carboxamide derivatives provides a valuable comparative framework for understanding the SAR of halogenated diazine carboxamides.

#### Key SAR Observations:

- Benzylamino side chain: The nature of the substituent on the benzylamino side chain at the 3-position significantly influences antimycobacterial activity.

- Lipophilicity and electronic effects: Electron-donating groups (e.g., methyl) and halogen substituents (e.g., chloro) on the benzyl ring were found to be favorable for activity. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed a potent MIC of 6  $\mu\text{M}$  against *Mycobacterium tuberculosis*.[\[3\]](#)
- Cytotoxicity: The most active compounds generally exhibited low cytotoxicity in HepG2 cell lines, indicating a favorable therapeutic window.[\[3\]](#)

#### Experimental Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamides

The synthesis involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines.[\[3\]](#)

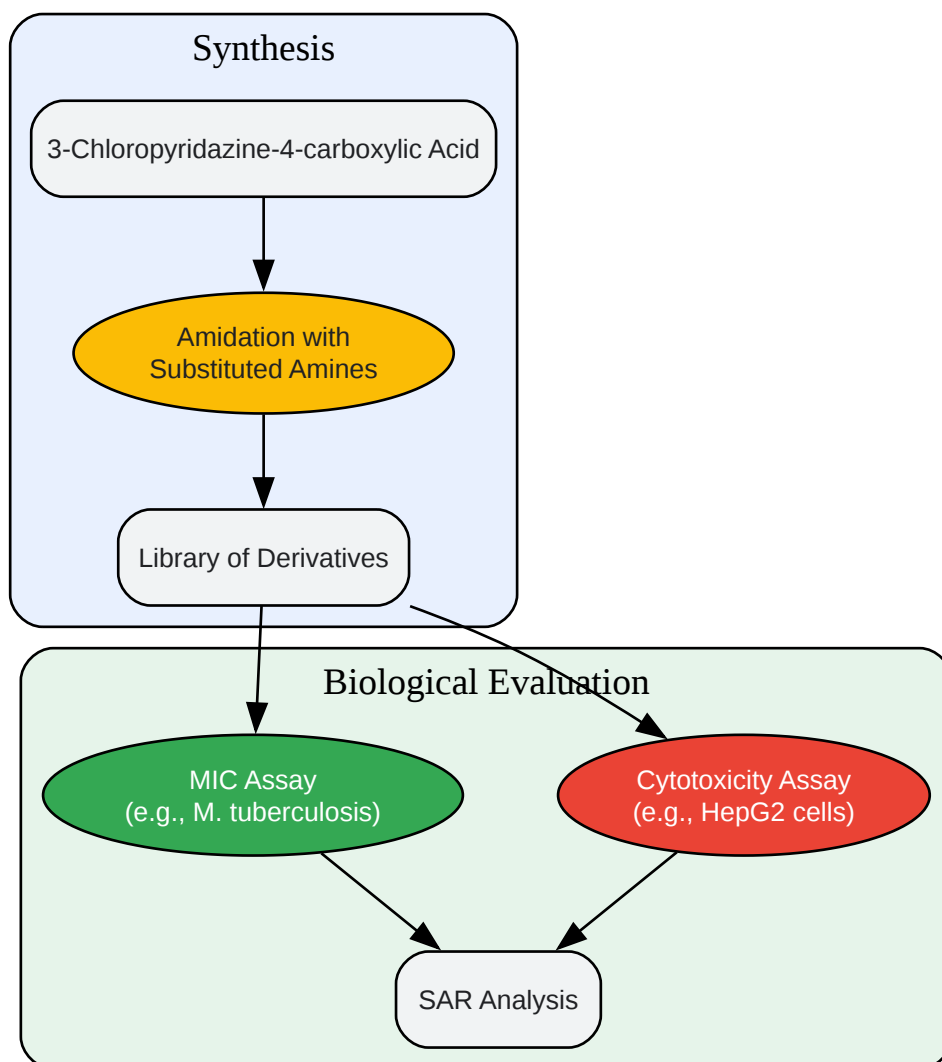
- Reaction Setup: In a microwave reactor tube, combine 3-chloropyrazine-2-carboxamide (1 equivalent) and the appropriately substituted benzylamine (1.5 equivalents) in a suitable solvent.
- Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the specified temperature and time.
- Work-up and Purification: After cooling, the product can be isolated by filtration or extraction and purified by recrystallization or chromatography.

#### Comparative Data:

Compound	Benzyl Substituent	<i>M. tuberculosis</i> H37Rv MIC ( $\mu\text{M}$ )
Unsubstituted	H	>50
8	4-Methyl	6
5	4-Chloro	12
3	3,4-Dichloro	42

Data sourced from[\[3\]](#)

## Workflow for Antimicrobial Evaluation



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Caption: Workflow for synthesis and evaluation of antimicrobial derivatives.

## Analgesic Activity: Modulation of TRPV1 Receptors

The transient receptor potential vanilloid 1 (TRPV1) is a well-validated target for the treatment of chronic pain. A study on the chemical modification of a potent urea-based TRPV1 antagonist, which contains a 3-chloropyridin-2-yl piperazine-1-carboxamide core, offers valuable insights into the SAR of related structures.[2]

### Key SAR Observations:

- Pyridine ring replacement: Replacing the 3-chloropyridine ring with other heterocyclic systems, such as pyrimidine or tetrahydro- $\beta$ -carboline, can lead to compounds with improved pharmacological profiles, including reduced hyperthermia side effects.[2]
- Substituents on the phenylurea moiety: Modifications to the N-phenylurea portion of the molecule can significantly impact potency and tolerability. For example, replacing the tert-butylphenyl group with a methoxyphenyl group in the tetrahydro- $\beta$ -carboline series resulted in an improved profile.[2]

These findings suggest that while the 3-chloropyridazine core can be a starting point, exploring bioisosteric replacements and optimizing distal substituents are crucial for developing clinically viable drug candidates.

## Conclusion

The **3-chloropyridazine-4-carboxylic acid** scaffold is a versatile starting point for the development of a diverse range of therapeutic agents. The structure-activity relationship studies of its derivatives and related heterocyclic compounds highlight several key principles for drug design. Esterification and amidation of the carboxylic acid at the 4-position are common and effective strategies for introducing diversity and modulating activity. The chlorine atom at the 3-position can be a critical pharmacophoric feature or a site for further modification. As demonstrated in the case of TRPV1 antagonists, bioisosteric replacement of the pyridazine ring can lead to improved drug-like properties. The continued exploration of this privileged scaffold, guided by a deep understanding of its SAR, holds significant promise for the discovery of novel and effective medicines.

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Address: 3281 E Guasti Rd

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